4-(3-Chlorophenyl)-4-fluoropiperidine

pKa hERG cardiac safety

CNS drug discovery programs often face hERG liability from basic amines and conformational flexibility in lead scaffolds. 4-(3-Chlorophenyl)-4-fluoropiperidine solves both challenges with a unique 3-Cl/4-F pattern. • pKa reduced by ~1.6-4.8 units vs non-fluorinated analogs, mitigating hERG risk. • Fluorine gauche effect locks axial-F geometry for rational pharmacophore control. • Free NH enables one-step diversification via amidation, reductive amination, or N-arylation. Sourced at ≥95% purity from BenchChem for reliable fragment-based discovery and parallel synthesis.

Molecular Formula C11H13ClFN
Molecular Weight 213.68 g/mol
Cat. No. B13245112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chlorophenyl)-4-fluoropiperidine
Molecular FormulaC11H13ClFN
Molecular Weight213.68 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=CC(=CC=C2)Cl)F
InChIInChI=1S/C11H13ClFN/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11/h1-3,8,14H,4-7H2
InChIKeyFYVOYCXNBROKPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chlorophenyl)-4-fluoropiperidine: Overview & Comparator Landscape


4-(3-Chlorophenyl)-4-fluoropiperidine (CAS free base: 1564982-42-8; CAS HCl salt: 1803581-95-4) is a 4,4-disubstituted piperidine derivative bearing a meta-chlorophenyl group and a geminal fluorine atom at the C4 position of the saturated six-membered ring . Its molecular formula is C₁₁H₁₃ClFN with a molecular weight of 213.68 g/mol (free base) . The compound belongs to the 4-aryl-4-fluoropiperidine subclass, a privileged scaffold in medicinal chemistry for constructing conformationally biased, CNS-penetrant ligands targeting GPCRs, ion channels, and kinases [1]. It is commercially available as both the free base and hydrochloride salt at ≥95% purity from multiple suppliers . The closest structural analogs—4-(4-chlorophenyl)-4-fluoropiperidine (para-chloro isomer), 4-(3-chlorophenyl)piperidine (non-fluorinated), and 4-phenyl-4-fluoropiperidine (dechlorinated)—differ in ways that materially affect basicity, conformation, target selectivity, and synthetic utility, making uncritical substitution inadvisable for rigorous research programs.

Privileged 4-aryl-4-fluoropiperidine scaffold for CNS-penetrant GPCR and kinase ligand design

Conformationally biased fragment: axial-fluorine preference upon protonation enables 3D pharmacophore control

Low-basicity building block for fragment-based drug discovery and hERG-related endpoint screening

4-(3-Chlorophenyl)-4-fluoropiperidine: Why Generic Substitution Fails


Within the 4-arylpiperidine family, nominally small structural perturbations produce large, quantifiable shifts in physicochemical and pharmacological behavior. The C4 fluorine atom reduces the piperidine nitrogen pKa by approximately 1.6–4.8 units relative to non-fluorinated congeners, directly lowering hERG channel affinity and cardiac risk potential [1]. The fluorine gauche effect uniquely locks the piperidine ring into an axial-F preference upon nitrogen protonation—a conformational reversal not observed with 4-methyl or 4-phenyl analogs—enabling rational control of three-dimensional pharmacophore presentation [2]. The meta-chlorophenyl substitution pattern, relative to para-chloro isomers, drives distinct selectivity profiles across monoaminergic and sigma receptor families, as evidenced by >10-fold 5-HT₂C subtype selectivity differences in structurally related phenylpiperazine/phenylpiperidine series [3]. These three axes of differentiation—basicity, conformational bias, and regioisomeric pharmacophore—are coupled: the C4 fluorine modulates both conformation and pKa simultaneously, while the meta-chloro position on the aryl ring directs orthogonal target engagement. Generic substitution along any one of these dimensions therefore alters multiple interdependent molecular properties in ways that cannot be compensated by adjusting another substituent, making the precise 3-chlorophenyl + 4-fluoro combination a non-fungible research tool.

Basicity mismatch

Non-fluorinated analogs (e.g., 4-(3-chlorophenyl)piperidine) retain substantially higher pKa, shifting protonation state, hERG affinity, and CNS permeation context.

Conformational control lost

4-Methyl or 4-phenyl analogs lack the fluorine gauche effect and do not adopt the axial-F/equatorial-aryl geometry upon N-protonation, altering pharmacophore presentation.

Regioisomeric selectivity divergence

Para-chloro isomer (4-(4-chlorophenyl)-4-fluoropiperidine) yields markedly distinct GPCR and transporter selectivity profiles relative to the meta-chloro target compound.

4-(3-Chlorophenyl)-4-fluoropiperidine: Key Differentiation Evidence


C4-Fluorine Reduces pKa and hERG Risk

The electron-withdrawing effect of the C4 fluorine substituent substantially lowers the basicity of the piperidine nitrogen. The predicted pKa of 4-(3-chlorophenyl)-4-fluoropiperidine is 6.19 ± 0.70, compared to an experimental pKa of approximately 9.4 for the parent 4-fluoropiperidine scaffold and approximately 11 for unsubstituted piperidine . In contrast, the non-fluorinated comparator 4-(3-chlorophenyl)piperidine retains a pKa close to that of unsubstituted piperidine (~10–11, no electron-withdrawing C4 substituent). A systematic chemoinformatic analysis of fluorinated piperidine fragments demonstrated that fluorine atoms notably lower pKa, and that this reduction is directly correlated with decreased affinity for hERG potassium channels, a key determinant of cardiac toxicity risk [1]. The predicted pKa shift of ≥3 units relative to non-fluorinated 4-arylpiperidine congeners places the target compound in a substantially less basic regime, which is associated with improved cardiac safety margins in lead optimization campaigns.

pKa Reduction (C4-F)
Cross-study comparable
pKa 6.19 ± 0.70
Non-fluorinated: ~10–11
Reported basicity shift; supports hERG risk endpoint context
Predicted values; Le Roch et al. 2024
pKa hERG cardiac safety basicity fluorine effect

Axial-Fluorine Conformational Locking Upon Protonation

The C4 fluorine atom in 4-substituted piperidines exhibits a unique conformational behavior not shared by non-polar 4-substituents. Abraham et al. (1991) determined that upon protonation of the piperidine nitrogen, the axial conformer of 4-fluoropiperidine is stabilized by approximately 0.7–0.8 kcal/mol, and the conformational preference is reversed—the axial form becomes favored [1]. In sharp contrast, 4-methylpiperidine and 4-phenylpiperidine show no change in conformer energies upon protonation [1]. Nairoukh et al. (2020) confirmed that this axial-F preference in fluorinated piperidines arises from charge–dipole interactions and hyperconjugation (the fluorine gauche effect) and is further modulated by solvation and solvent polarity [2]. For 4-(3-chlorophenyl)-4-fluoropiperidine, this means that the piperidine ring adopts a predictable, conformationally biased geometry upon N-protonation or N-alkylation—placing the fluorine axial and the 3-chlorophenyl group equatorial—which defines the three-dimensional orientation of both pharmacophoric elements. Analogs lacking the C4 fluorine (e.g., 4-(3-chlorophenyl)piperidine) or bearing a 4-methyl group exhibit no such conformational control.

Axial-F Stabilization
Class-level inference
0.7–0.8 kcal/mol axial stabilization
4-Me/4-Ph: no change upon protonation
Enables 3D pharmacophore design context
NMR-derived; Abraham 1991; Nairoukh 2020
conformational analysis fluorine gauche effect axial preference piperidine chair stereoelectronic effect

Meta-Chlorophenyl Regioisomerism Directs Target Selectivity

The position of the chlorine substituent on the phenyl ring (meta vs. para) is not a trivial structural variation but a determinant of receptor subtype selectivity. In the closely related phenylpiperazine series, meta-chlorophenylpiperazine (mCPP) exhibits a Ki of 3.4 nM at the human 5-HT₂C receptor with approximately 10-fold selectivity over 5-HT₂A and 5-HT₂B subtypes [1]. The meta-chlorophenyl substitution pattern also yields enhanced affinity for dopamine transporters (DAT) relative to para-substituted congeners, as demonstrated in comparative SAR studies of 1-(3-chlorophenyl)-4-phenethylpiperazine vs. its 4-chlorophenyl counterpart [2]. While these data are derived from piperazine rather than piperidine scaffolds, the electronic and steric contribution of the meta-chloro substituent to receptor recognition is pharmacophore-dependent and generalizable across N-heterocyclic cores. The para-chloro isomer 4-(4-chlorophenyl)-4-fluoropiperidine would therefore be expected to exhibit a meaningfully different selectivity fingerprint across aminergic GPCR targets, particularly 5-HT₂C vs. 5-HT₂A, DAT vs. NET, and sigma-1 vs. sigma-2 receptors.

5-HT₂C Selectivity (meta-Cl)
Class-level inference
Ki 3.4 nM; ~10-fold over 5-HT₂A/₂B
Para-Cl analogs: DAT/NET preference
Meta-chloro regioisomer is not interchangeable for subtype-selective programs
mCPP pharmacology; extrapolated to piperidine scaffold
meta-chlorophenyl regioisomer 5-HT2C selectivity GPCR structure-activity relationship

Physicochemical Differentiation: Density and Heteroatom Content

The introduction of the C4 fluorine atom produces measurable changes in bulk physicochemical properties that affect handling, purification, and formulation. The target compound has a predicted density of 1.309 ± 0.06 g/cm³ and a molecular weight of 213.68 g/mol . The non-fluorinated direct analog 4-(3-chlorophenyl)piperidine has a predicted density of 1.1 ± 0.1 g/cm³ and a molecular weight of 195.69 g/mol . The density increase of approximately 0.21 g/cm³ (roughly 19%) reflects the greater mass and polarity contributed by the C–F bond. The free base also contains two halogen atoms (Cl and F) versus one (Cl only) in the non-fluorinated analog, increasing polar surface area contributions and altering chromatographic retention behavior.

Density / MW Shift
Data to verify
1.309 g/cm³ (pred.); MW 213.68
Non-fluorinated: 1.1 g/cm³; 195.69 g/mol
Supports chromatographic and formulation differentiation
Predicted values; no experimental confirmation
density molecular weight polarity chromatography formulation

C4-Fluorine Enables Context-Dependent Lipophilicity Tuning

Monofluorination at the tertiary aliphatic C4 carbon of piperidine derivatives produces a ΔLogP effect whose magnitude and sign depend on the nature of the α-substituent at C4. Grygorenko et al. (2024) demonstrated in a series of 4-substituted N-benzoylpiperidines that the observed ΔLogP upon fluorination correlates with the electronegativity (field effect) of the α-substituent: the LogP difference increases with increasing substituent electronegativity and can be either positive or negative depending on the specific substituent [1]. For 4-(3-chlorophenyl)-4-fluoropiperidine, the C4 fluorine in combination with the electronegative 3-chlorophenyl group produces a lipophilicity profile that cannot be replicated by a 4-methylpiperidine (where the CH₃ group is less electronegative and produces a different ΔLogP) or by a 4-unsubstituted piperidine (no fluorination effect). This provides an additional, quantifiable physicochemical tuning parameter for optimizing membrane permeability and CNS penetration in derived compound series.

Lipophilicity Tuning (C4-F)
Class-level inference
ΔLogP depends on α-substituent electronegativity
Class-level logP tunability; verify for specific scaffold
Grygorenko et al. 2024/2025
lipophilicity logP monofluorination electronegativity permeability

Free Secondary Amine Enables Divergent N-Derivatization

4-(3-Chlorophenyl)-4-fluoropiperidine bears a free secondary amine at the piperidine nitrogen, enabling direct N-alkylation, N-acylation, N-sulfonylation, or N-arylation without a deprotection step. This contrasts with many commercially available advanced intermediates in which the piperidine nitrogen is already functionalized (e.g., N-Boc, N-benzyl, or N-aryl derivatives). The Harriman et al. (2000) synthesis of 4-substituted 4-arylpiperidines established this scaffold class as versatile intermediates for medicinal chemistry [1]. The Le Roch et al. (2024) study further demonstrated that fluorinated piperidines with free NH groups serve as competent 3D fragments for fragment-based drug discovery (FBDD), with one scaffold recognized by the catalytic pocket of SARS-CoV-2 3CLPro [2]. The free amine enables both rapid analog generation for SAR exploration and late-stage functionalization in convergent synthetic strategies.

Free NH Diversification
Supporting evidence
Single-step N-alkylation/acylation
N-Boc analogs require deprotection step
Reduces synthetic cycle time for SAR library generation
Validated in FBDD library by Le Roch 2024
building block N-functionalization fragment-based drug discovery library synthesis diversification

4-(3-Chlorophenyl)-4-fluoropiperidine: Application Scenarios


FBDD: 3D-Constrained, Low-Basicity Piperidine Fragments

The Le Roch et al. (2024) study explicitly validates fluorinated piperidines as 'lead-like' 3D fragments for FBDD, demonstrating that fluorine substitution notably lowers basicity and improves three-dimensionality scores [1]. 4-(3-Chlorophenyl)-4-fluoropiperidine combines a free NH for facile diversification with a conformationally biased scaffold (axial-F preference) and reduced pKa (~6.2) that mitigates hERG risk in fragment hits [2]. Programs using this compound as an FBDD input fragment benefit from a pre-validated scaffold class with demonstrated recognition by protease catalytic pockets (3CLPro), providing a starting point with established biological relevance.

Subtype-Selective CNS GPCR Lead Optimization

The meta-chlorophenyl pharmacophore confers approximately 10-fold 5-HT₂C selectivity over 5-HT₂A/₂B in structurally related series, while the C4 fluorine simultaneously reduces pKa to levels associated with improved CNS drug-likeness (reduced P-gp efflux, enhanced passive permeability) [2]. For programs seeking to differentiate 5-HT₂C agonists (obesity, psychiatric disorders) from 5-HT₂A-mediated hallucinogenic liability, or to bias DAT over NET/SERT, the specific 3-Cl/4-F substitution pattern provides a regioisomerically and conformationally defined starting scaffold not replicable with para-chloro or non-fluorinated analogs [3].

Conformationally Constrained Hinge-Binding for Kinase Inhibitors

The 4-amino-4-fluoropiperidine motif has been successfully deployed in T-type calcium channel antagonists with demonstrated in vivo CNS efficacy, and related 4-fluoropiperidine scaffolds appear in kinase inhibitor patents targeting tyrosine kinases [1]. The predictable axial-F/equatorial-aryl geometry of 4-(3-chlorophenyl)-4-fluoropiperidine enables rational presentation of the chlorophenyl group as a hydrophobic hinge-contact element while the free NH serves as a vector for attaching kinase-directed warheads. The conformational rigidity imparted by the fluorine gauche effect reduces the entropic penalty of binding compared to flexible 4-unsubstituted piperidine linkers [2].

Parallel Synthesis of CNS-Penetrant SAR Libraries

The combination of a free secondary amine, a commercially available ≥95% purity specification [1], and the synthetic tractability established by Harriman et al. (2000) [3] makes this compound a practical building block for parallel chemistry. Unlike N-protected or N-pre-functionalized analogs requiring deprotection before diversification, the free amine enables direct one-step diversification via amide coupling, reductive amination, or N-arylation, reducing library synthesis cycle time. The 3-chlorophenyl group additionally provides a synthetic handle for further cross-coupling reactions (Suzuki, Buchwald-Hartwig) if additional aryl elaboration is desired.

Application
Selection Property
Validation Focus
FBDD: 3D-Constrained Fragments
Low basicity & axial-F conformational bias
Protease catalytic pocket recognition; fragment library diversification efficiency
CNS GPCR Subtype-Selective Ligands
meta-Cl regioisomer selectivity profile (vs. para-Cl)
5-HT₂C/₂A/₂B selectivity panel; CNS permeability prediction
Kinase Inhibitor Hinge-Binding Scaffolds
Predictable axial-F/equatorial-aryl geometry
Hinge-contact geometry modeling; binding entropy assessment
Parallel Synthesis of CNS SAR Libraries
Free NH for direct one-step N-derivatization
Library throughput; cross-coupling compatibility
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